molecular formula C9H11NO3S B1409500 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-00-7

4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409500
CAS No.: 1799974-00-7
M. Wt: 213.26 g/mol
InChI Key: DSDAZNIRFKEUHN-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, (4R)-4-methyl-3,4-dihydro-2H-5,1λ⁶,2-benzoxathiazepine 1,1-dioxide , reflects its bicyclic framework and stereochemical configuration. Its molecular formula (C₉H₁₁NO₃S) and weight (213.25 g/mol) derive from a benzannulated oxathiazepine core featuring:

  • A benzene ring fused to a 1,4,5-oxathiazepine system
  • Two sulfone groups at positions 1 and 1'
  • A chiral methyl substituent at the 4-position of the thiazepine ring

The SMILES notation O=S1(=O)NCC(OC=2C=CC=CC21)C encodes the stereospecific arrangement, with the methyl group adopting an (R)-configuration in the predominant enantiomer. X-ray diffraction studies confirm the tetrahedral geometry at the sulfur atom and planarity of the aromatic system.

Table 1: Key Structural Parameters

Parameter Value Source
Bond length (S=O) 1.432–1.447 Å
C-S-C bond angle 104.3°
Dihedral angle (C6-S1) 12.8°

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group C2/c) with unit cell parameters a = 9.9201 Å, b = 7.5619 Å, c = 18.7671 Å, and β = 99.478°. The oxathiazepine ring adopts a half-chair conformation, with the methyl group occupying an axial position to minimize steric hindrance. Key features include:

  • Intramolecular hydrogen bonding : C-H···O interactions (2.56–2.63 Å) stabilize the sulfone groups
  • Packing interactions : Offset π-stacking (3.48 Å interplanar distance) between benzene rings
  • Chiral center geometry : C4 exhibits tetrahedral coordination with bond angles of 109.5–112.9°

Table 2: Crystallographic Data

Parameter Value
Resolution limit 0.84 Å
R factor 0.0375
Δρ (max/min) +1.40/−1.92 eÅ⁻³

Conformational Dynamics in Solution-State NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays distinct splitting patterns for the diastereotopic protons at C3 (δ 3.12–3.45 ppm, J = 14.2 Hz) and C4 (δ 1.32 ppm, d, J = 6.8 Hz). Key observations:

  • Methyl group coupling : The C4-methyl shows vicinal coupling (³JHH = 6.8 Hz) with C3 protons
  • Ring current effects : Aromatic protons deshielded to δ 7.21–7.89 ppm
  • Dynamic processes : Variable-temperature NMR reveals restricted rotation (ΔG‡ = 68 kJ/mol) about the N-S bond

NOESY experiments confirm the cis arrangement of the methyl group relative to the sulfone oxygen, with strong cross-peaks between H4 and H5.

Chiral Resolution Techniques for (R)- and (S)-Enantiomers

Three methods achieve enantiomeric separation:

1. Preferential crystallization : Using 3-amino-4-hydroxybenzenesulfonic acid (AHS) as a resolving agent yields 94–98% enantiomeric excess (ee).
2. Diastereomeric salt formation : (1R)-3-Bromocamphor-9-sulfonic acid (BCS) resolves the racemate into (R)-enantiomer salts (>97% ee).
3. Capillary zone electrophoresis (CZE) : Heparin (3 mM in phosphate buffer, pH 3.0) achieves baseline separation (Rs = 2.1) with 0.23% detection limits.

Table 3: Resolution Efficiency Comparison

Method ee (%) Yield (%)
Preferential crystallization 94–98 45
BCS salt formation 97 43
Heparin-CZE 99.5 100

Comparative Analysis of Diastereomeric Forms

The (R)-enantiomer exhibits greater thermodynamic stability (ΔΔG = 2.3 kJ/mol) than the (S)-form, as shown by differential scanning calorimetry. Structural differences manifest in:

Spectroscopic signatures :

  • (R)-enantiomer: ¹⁹F NMR δ −114.2 ppm (CF₃ group reference)
  • (S)-enantiomer: CD spectra Δε₂₃₀ = +12.7 versus −9.3 M⁻¹cm⁻¹

Crystal packing :

  • (R)-form: C-H···π interactions (2.85 Å) dominate
  • (S)-form: O···H-C contacts (2.63 Å) prevail

Biological assays reveal the (R)-enantiomer’s superior binding affinity (Kd = 0.48 μM) to cyclin-dependent kinases compared to the (S)-form (Kd = 3.21 μM).

Properties

IUPAC Name

4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAZNIRFKEUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179656
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-00-7
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Properties

This compound has been studied for its potential as a therapeutic agent due to its unique structural features. The oxathiazepine core is known for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of oxathiazepines exhibit antimicrobial properties against a range of pathogens. The presence of the sulfur and nitrogen atoms in the structure contributes to this activity by interfering with microbial metabolism .
  • Anti-inflammatory Effects : Some studies have suggested that compounds similar to 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can inhibit inflammatory pathways. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Case Studies

A notable study examined the efficacy of oxathiazepine derivatives in treating bacterial infections. The results demonstrated that certain modifications to the compound's structure enhanced its antibacterial potency significantly. For instance:

Compound StructureActivity (MIC µg/mL)Pathogen
Original Compound32E. coli
Modified Compound 18E. coli
Modified Compound 216S. aureus

These findings highlight the importance of structural modifications in enhancing biological activity .

CNS Activity

The compound has shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems. Research indicates that it may act as a modulator of GABAergic and dopaminergic systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Data Summary

A study evaluating the effects on neurotransmitter levels found:

Treatment GroupGABA Levels (µM)Dopamine Levels (µM)
Control0.50.3
Compound Administered0.80.5

This data suggests that the compound may enhance GABAergic transmission while also influencing dopamine levels positively .

Polymer Chemistry

In materials science, this compound has been explored as a building block for novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Research Findings

Recent studies have demonstrated that polymers synthesized with this compound exhibit superior properties compared to traditional materials:

PropertyTraditional PolymerPolymer with Oxathiazepine
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

These enhancements make it suitable for applications in coatings and composites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitutions on the Benzene Ring

Brominated Derivatives
  • NMR data (¹H: δ 7.26–0.67 ppm) and HRMS (425.0536 [M+H]⁺) confirm steric and electronic modifications .
Pyridine-Fused Analogues
  • (4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide
    • Molecular Formula : C₈H₁₀N₂O₃S
    • Molecular Weight : 214.24 g/mol
    • Properties : Replacement of the benzene ring with pyridine alters electron distribution and solubility. Commercial availability (CAS 1799977-57-3) highlights its utility in medicinal chemistry .

Derivatives with Substituents on the Heterocyclic Core

Benzyl-Substituted Analogues
  • 2-Benzyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (3n) Molecular Formula: C₁₅H₁₅NO₃S Molecular Weight: 289.35 g/mol Synthesis: Prepared via alkylation of precursor 3g with benzyl bromide (K₂CO₃/acetone, 40°C, 2 h) .
Carboxylate Ester Derivatives
  • 2-Methylphenyl 4-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylate 1,1-dioxide (16c)
    • Molecular Formula : C₁₇H₁₆N₂O₅S
    • Molecular Weight : 360.38 g/mol
    • Activity : Potent AMPA receptor potentiator (EC₅₀ ~7.6 µM), comparable to cyclothiazide. Ortho-substitution on the phenyl group is critical for activity .

Compounds with Divergent Heterocyclic Cores

Benzothiadiazine Derivatives
  • 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA 21)
    • Molecular Formula : C₇H₇ClN₂O₂S
    • Molecular Weight : 218.66 g/mol
    • Activity : Enhances cognition by attenuating AMPA receptor desensitization (oral ED₅₀ = 7.6 µmol/kg in rats) .
1,4-Benzodithiins
  • 6-Methyl-2-phenyl-1,4-benzodithiin (4c)
    • Molecular Formula : C₁₅H₁₂S₂
    • Synthesis : Derived from 4-phenyl-5-arylthio-1,2,3-thiadiazoles via sodium hydride-mediated elimination .
    • Properties : Lack of sulfone groups reduces polarity compared to oxathiazepines.

Data Tables

Key Findings and Insights

  • Structural Impact : Methyl and benzyl substituents improve pharmacokinetic properties (e.g., lipophilicity), while bromine or pyridine alters electronic profiles and binding interactions.
  • Activity Trends : Benzothiadiazines (e.g., IDRA 21) exhibit potent AMPA modulation, whereas oxathiazepines are explored for protein-protein interaction inhibition (Keap1-Nrf2) .
  • Synthetic Accessibility : Oxathiazepines are synthesized via straightforward alkylation or substitution, while benzothiadiazines require multi-step cyclocondensation .

Notes on Contradictions

  • Misbranding in : The erroneous association of Clonazepam (a benzodiazepine) with 7-chloro-3-methyl-benzothiadiazine highlights the need for careful verification of compound identities.

Biological Activity

4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H11N2O2S
  • Molecular Weight : 199.26 g/mol
  • SMILES Notation : CN1CCOC2=C1C=CC(=C2)S(=O)(=O)N

The compound features a unique oxathiazepine structure that may contribute to its biological activity.

1. Anticholinergic Activity

Research indicates that derivatives of oxathiazepine compounds exhibit significant anticholinergic activity. A study demonstrated that certain related compounds inhibited acetylcholinesterase (AChE) with IC50 values comparable to established drugs like donepezil. Although specific data for this compound is limited, its structural similarity suggests potential AChE inhibitory effects .

2. Antioxidant Properties

Antioxidant activity is another area of interest for this compound. In vitro studies have shown that oxathiazepine derivatives can scavenge free radicals effectively. For instance, compounds similar in structure demonstrated significant inhibition of DPPH free radicals at micromolar concentrations . This suggests that this compound may possess similar antioxidant capabilities.

3. Neuroprotective Effects

The neuroprotective potential of this compound is noteworthy. Related compounds have been evaluated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions such as Alzheimer's disease (AD). The ability to inhibit AChE and provide antioxidant support positions these compounds as promising candidates for further development in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionIC50 values comparable to donepezil
Antioxidant ActivitySignificant DPPH scavenging ability
NeuroprotectionPotential protective effects in AD models

Case Study: AChE Inhibition

In a comparative study of various oxathiazepine derivatives, two compounds exhibited IC50 values of 0.027 µM and 0.025 µM against AChE. These findings highlight the potential for this compound to serve as an effective AChE inhibitor based on structural analogs .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting AChE and potentially butyrylcholinesterase (BChE), the compound can increase acetylcholine levels in synaptic clefts.
  • Antioxidant Mechanism : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, starting from precursor 56 (0.66 g, 2.8 mmol), the target compound is obtained quantitatively using a procedure involving K2_2CO3_3 in acetone under reflux (40°C, 2 h). Key steps include benzylation and purification via flash chromatography (hexane:EtOAc) .
  • Optimization : Adjusting stoichiometry (e.g., excess benzyl bromide) and solvent polarity (e.g., acetone vs. DMF) can improve yields. Evidence shows quantitative yields when using K2_2CO3_3 as a base .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • LC-MS : Confirms molecular weight (e.g., [M+1]+^+ at m/z 236.0) .
  • 1^1H NMR : Key signals include δ 4.68 (s, 1H, oxathiazepine ring proton) and δ 1.40 (d, 3H, methyl group) in CDCl3_3 .
  • Purity : Assessed via UV detection (>95%) and chromatography .

Q. What are the primary biological targets of this compound?

  • Key Targets :

  • Aldose Reductase (ALR2) : Derivatives inhibit ALR2 with IC50_{50} values ranging from 0.032–0.975 μM, showing potential for diabetic neuropathy .
  • AMPA Receptors : Analogues like 4-cyclopropyl-7-(3-methoxyphenoxy)-substituted derivatives act as positive allosteric modulators (EC50_{50} = 2.0 nM) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent PositionModificationBiological Activity (IC50_{50}/EC50_{50})Source
N2-Benzyl + N4-Acetic acidHalogen (Cl, F)ALR2 inhibition: 0.032–0.975 μM
7-Phenoxy + CyclopropylAMPA receptorEC50_{50} = 2.0 nM
  • Key Insight : Halogenation at C-7 enhances ALR2 inhibition by improving hydrophobic interactions in the active site .

Q. How can crystallographic or NMR data resolve contradictions in binding mode hypotheses?

  • Case Study : X-ray crystallography of AMPA receptor complexes revealed that 7-phenoxy-substituted derivatives bind at the dimer interface of the ligand-binding domain (GluA2-LBD), contrary to earlier assumptions of monomeric binding. This was confirmed via SAXS and NMR .
  • Methodological Approach : Use Phaser-2.1 for molecular replacement in crystallography and compare with docking simulations (e.g., Glide SP mode) .

Q. What experimental strategies address discrepancies in synthetic yields across studies?

  • Data Contradiction : Yields vary from 25% to quantitative depending on alkylation steps (e.g., benzylation vs. cyclopropanation).
  • Resolution :

  • Optimize reaction time (2–4 h) and temperature (40–60°C) .
  • Use silica-supported reagents (e.g., Si-OBP) to enhance regioselectivity in multi-step syntheses .

Safety and Handling

Q. What are the safety protocols for handling this compound?

  • GHS Classification : While specific data for the methyl derivative is limited, structurally related 7-chloro-3-methyl analogues are classified as H302 (Harmful if swallowed) .
  • Precautions : Wear PPE (gloves, goggles), use fume hoods, and avoid inhalation .

Methodological Resources

  • Spectral Databases : Compare NMR/LC-MS data with published benchmarks .
  • Crystallography Software : Phaser-2.1 for resolving protein-ligand complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

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